molecular formula C16H21NO3 B11724612 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B11724612
M. Wt: 275.34 g/mol
InChI Key: DKVIIGLIDAFWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a synthetic organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is supplied as a solid and features a 1-azabicyclo[2.2.2]octane (quinuclidine) core structure, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules . This specific compound is synthesized via an aldol condensation between 1-azabicyclo[2.2.2]octan-3-one and 2,5-dimethoxybenzaldehyde, a reaction typically conducted in methanol or ethanol with a base like potassium hydroxide . The resulting intermediate, an α,β-unsaturated ketone, is then selectively reduced using sodium borohydride (NaBH₄) to yield the final allylic alcohol product while preserving the exocyclic double bond in its Z-configuration . The 1-azabicyclo[2.2.2]octane scaffold is of significant research interest, particularly in the development of compounds that target the central nervous system . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate precautions.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C16H21NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11,16,18H,5-8H2,1-2H3

InChI Key

DKVIIGLIDAFWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(C3CCN2CC3)O

Origin of Product

United States

Preparation Methods

Alkylation of 2-Hydroxy-5-Methoxybenzaldehyde

Crude 2-hydroxy-5-methoxybenzaldehyde reacts with sodium hydroxide (0.95–1.05 equivalents) in ethyl acetate at 0–5°C to form the sodium salt. This intermediate is filtered, washed, and dried, achieving ≥98.4% purity by HPLC. Subsequent alkylation with dimethyl sulfate in a polar aprotic solvent (e.g., DMF) at 50–60°C yields 2,5-dimethoxybenzaldehyde with a 48% overall yield from 4-methoxyphenol.

Table 1: Reaction Conditions for 2,5-Dimethoxybenzaldehyde Synthesis

Parameter Specification
Metal Hydroxide NaOH or KOH (0.95–1.05 eq)
Solvent Ethyl acetate
Temperature 0–5°C (salt formation); 50–60°C (alkylation)
Yield 48% (from 4-methoxyphenol)

Aldol Condensation to Form the Methylidene Intermediate

The ketone intermediate, (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS: 315244-82-7), is synthesized via aldol condensation between 1-azabicyclo[2.2.2]octan-3-one and 2,5-dimethoxybenzaldehyde.

Reaction Mechanism and Conditions

Quinuclidin-3-one hydrochloride reacts with 2,5-dimethoxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) in methanol or ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding the α,β-unsaturated ketone. Stereoselectivity is controlled by the reaction’s Z-configuration, as confirmed by X-ray crystallography.

Table 2: Aldol Condensation Parameters

Parameter Specification
Base KOH or NaOEt (1.2 eq)
Solvent Methanol/Ethanol
Temperature Reflux (65–78°C)
Yield 72–85% (reported for analogous systems)

Reduction of the Ketone to the Alcohol

The final step involves reducing the α,β-unsaturated ketone to the allylic alcohol, 2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol. Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone without saturating the exocyclic double bond.

Stereochemical Considerations

The reduction proceeds via a Meerwein-Ponndorf-Verley mechanism, preserving the Z-configuration of the methylidene group. The resulting alcohol is isolated as a crystalline solid after column chromatography (silica gel, ethyl acetate/hexane).

Table 3: Reduction Conditions and Outcomes

Parameter Specification
Reducing Agent NaBH₄ (1.5 eq)
Solvent Methanol
Temperature 0–5°C
Yield 68–75%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (d, J = 8.4 Hz, 1H, aromatic), 6.52 (s, 1H, methylidene), 4.10 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45–3.20 (m, 6H, bicyclo-CH₂).
  • MS (ESI): m/z 316.2 [M+H]⁺ (calc. 316.18).

Industrial-Scale Optimization

Catalytic Hydrogenation Alternatives

While NaBH₄ is effective for lab-scale synthesis, catalytic hydrogenation (Pd/C, H₂ at 50 psi) offers scalability, achieving 80% yield with minimal byproducts.

Purification Strategies

Crystallization from ethanol/water (3:1) enhances purity to ≥99.5% by HPLC, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Azabicyclo Family

The compound belongs to the azabicycloalkanol class, characterized by nitrogen-containing bicyclic frameworks. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Source/Application
Target Compound C₁₆H₂₁NO₃ 275.35 2,5-Dimethoxyphenyl, hydroxyl Research chemical; no clinical data Research use only
Aceclidine (hydrochloride) C₉H₁₆ClNO₂ 205.68 Acetate group at position 3 Cholinergic agonist; ocular therapeutics Research/ophthalmology
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) C₁₇H₂₁NO₃ 287.35 Phenolic hydroxyl, ethylamino linkage Serotonergic activity (5-HT₂A agonist) Analytical detection in samples
3-[(Benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol C₁₃H₁₆N₂O₂ 232.28 Benzylamino-methyl substituent Building block for drug discovery Enamine Ltd. catalog
(2S,5R,6R)-6-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₉H₂₃N₃O₆S₂ 477.53 Thia-azabicyclo[3.2.0] core, carboxylate Antibiotic intermediate; crystallinity Pharmacopeial standard

Key Differences and Implications

In contrast, the thia-azabicyclo[3.2.0]heptane in introduces sulfur and a smaller ring system, altering solubility and metabolic stability . Aceclidine’s bicyclo[2.2.2]octane core is modified with an acetate group, enabling muscarinic receptor activation, unlike the hydroxyl group in the target compound .

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound and 25H-NBOH suggests affinity for serotonin receptors (e.g., 5-HT₂A), though 25H-NBOH’s phenolic hydroxyl may confer higher blood-brain barrier permeability . The benzylamino-methyl group in Enamine’s analogue (CAS 1823268-62-7) introduces basicity, favoring interactions with ion channels or enzymes .

Pharmacological Data Gaps: Limited safety or efficacy data exist for the target compound, whereas Aceclidine has well-documented cholinergic effects and a safety profile per its SDS (e.g., hazard statements: none specified) .

Biological Activity

The compound 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol , also known as (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one , is a synthetic organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under basic conditions. The reaction is generally performed in solvents like ethanol or methanol with bases such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Purification methods include recrystallization and column chromatography to achieve high purity levels .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It is believed to act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways .

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Analgesic Properties : Studies suggest potential analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity : Preliminary data indicate the compound may reduce inflammation through modulation of inflammatory mediators .
  • Neuroprotective Effects : Investigations into neuroprotection have shown promise, particularly in models of neurodegenerative diseases .

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory assays have demonstrated that the compound can inhibit certain cellular processes associated with inflammation and pain pathways at varying concentrations .
    Concentration (µM)Inhibition (%)
    1020
    2540
    5070
  • Case Studies : In a recent study involving animal models, treatment with the compound resulted in significant reductions in pain responses compared to control groups .
  • Receptor Binding Studies : Binding affinity assays have shown that this compound interacts with opioid receptors, suggesting a potential mechanism for its analgesic effects .

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:

Compound NameStructure TypeNotable Activity
(2E)-2-[...]Isomeric variantDifferent receptor binding
1-Azabicyclo[2.2.2]octan-3-oneBicyclic core structurePrecursor in synthesis
2,5-DimethoxybenzaldehydeAromatic aldehydePrecursor in synthesis

Q & A

Q. Advanced Research Focus

  • Stereochemical impact : The rigid bicyclic structure enforces specific spatial orientations of functional groups, affecting receptor binding. For example, the (3R)-configuration in related compounds like Aceclidine enhances muscarinic receptor affinity .
  • Resolution methods :
    • Chiral chromatography : Use of CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric separation .
    • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
    • Asymmetric synthesis : Catalytic methods using transition-metal complexes (e.g., Ru-BINAP) to control stereochemistry during cyclization .

What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the Schiff base linkage (δ 8.5–9.0 ppm for imine protons) and bicyclic core protons (δ 1.5–3.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1702 for C₁₈H₂₃NO₄) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and monitor degradation products .

How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Q. Advanced Research Focus

  • Stability profile :
    • Thermal stability : Decomposition observed above 120°C, with loss of the dimethoxyphenyl moiety via retro-aldol reactions .
    • Photodegradation : Sensitive to UV light, leading to cis-trans isomerization of the Schiff base .
    • Hydrolytic degradation : Imine bond hydrolysis in aqueous solutions (pH < 3 or > 10), generating 1-azabicyclo[2.2.2]octan-3-ol and 2,5-dimethoxybenzaldehyde .
  • Recommended storage : Anhydrous conditions at –20°C in amber vials under inert gas .

What computational modeling approaches are used to predict the compound’s receptor-binding interactions?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like muscarinic acetylcholine receptors (mAChRs). The methoxy groups and bicyclic core show strong van der Waals interactions with hydrophobic pockets .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Predictive models based on substituent electronic parameters (Hammett σ) to optimize bioactivity .

How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s biological activity?

Q. Advanced Research Focus

  • Methoxy positioning : 2,5-Dimethoxy substitution enhances blood-brain barrier penetration compared to para-substituted analogs .
  • Electron-withdrawing groups : Nitro or cyano substituents reduce activity due to increased polarity and reduced lipid solubility .
  • Bicyclic modifications : Replacing the azabicyclo core with piperidine reduces rigidity and receptor affinity by 10-fold .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Methodological Focus

  • Purification bottlenecks : Column chromatography is labor-intensive; switch to recrystallization or centrifugal partition chromatography .
  • Safety : Exothermic reactions during cyclization require strict temperature control and flow chemistry setups .
  • Regioselectivity : Competing pathways in Schiff base formation necessitate DOE (Design of Experiments) optimization .

How does the compound compare to related azabicyclo derivatives in terms of metabolic stability?

Q. Advanced Research Focus

  • In vitro microsomal assays : Hepatic clearance rates are lower than quinuclidine analogs due to reduced CYP3A4-mediated oxidation .
  • Metabolite profiling : Major metabolites include hydroxylated dimethoxyphenyl derivatives (LC-MS/MS analysis) .
  • Species differences : Higher stability in human microsomes vs. rodent, suggesting species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.